

Fmoc-L-3-Chlorophenylalanine chemical properties and structure.

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Compound of Interest

Compound Name: *Fmoc-L-3-Chlorophenylalanine*

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An In-depth Technical Guide to **Fmoc-L-3-Chlorophenylalanine**

Introduction

Fmoc-L-3-Chlorophenylalanine is a specialized amino acid derivative crucial for advancements in peptide synthesis and drug discovery.^{[1][2]} It is a derivative of the essential amino acid L-phenylalanine, modified with two key functional groups: a chloro group at the meta (3-position) of the phenyl ring and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine. The chlorine substitution enhances the reactivity and biological activity of the resulting peptides, while the Fmoc group provides a stable, yet reversibly cleavable, protection essential for modern solid-phase peptide synthesis (SPPS).^[1]

This guide provides a comprehensive overview of the chemical properties, structure, and application of **Fmoc-L-3-Chlorophenylalanine** for researchers, scientists, and professionals in drug development.

Chemical Structure

The structure of **Fmoc-L-3-Chlorophenylalanine** incorporates the L-phenylalanine backbone, a 3-chloro substitution on the aromatic side chain, and the N-terminal Fmoc protecting group.

Caption: Chemical Structure of **Fmoc-L-3-Chlorophenylalanine**.

Chemical and Physical Properties

The key properties of **Fmoc-L-3-Chlorophenylalanine** are summarized below. These data are essential for handling, storage, and experimental design.

Property	Value	References
IUPAC Name	(2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid	[3]
Synonyms	Fmoc-L-Phe(3-Cl)-OH, Fmoc-m-chloro-L-Phe-OH	[1][4]
CAS Number	198560-44-0	[1][3][5]
Molecular Formula	C ₂₄ H ₂₀ ClNO ₄	[1][3][4][5]
Molecular Weight	421.87 g/mol	[3]
Appearance	White to off-white powder or solid	[1][6]
Melting Point	107 - 126 °C	[1]
Purity	≥97% to ≥99.5% (Chiral HPLC)	[1][5][6]
Optical Rotation	[\alpha]D ²⁰ = -37 ± 2° (c=1 in DMF)	[1]
Storage	0 - 8 °C	[1][6]
InChI Key	UOZAKKJRIKXQPY-QFIPXVFZSA-N	[3][4]
Canonical SMILES	C1=CC=C2C(=C1)C(C3=CC=CC=C3)OC(=O)NC(CC4=C(C(=CC=C4)Cl)C(=O)O	[3][4]

Role in Peptide Synthesis

Fmoc-L-3-Chlorophenylalanine is primarily used as a building block in SPPS.[1] The Fmoc protecting group is central to the most common modern synthesis strategy, Fmoc/t-Bu chemistry.[7]

The key advantages of the Fmoc group are:

- Orthogonality: The Fmoc group is base-labile, typically removed by a secondary amine like piperidine.[8][9] This allows for the use of acid-labile protecting groups (e.g., t-Butyl, Boc, Trityl) for amino acid side chains, which remain intact during Na^+ -deprotection.[7][10]
- Mild Conditions: Removal of the Fmoc group avoids the repeated use of strong acid (like TFA in Boc-SPPS), which can degrade sensitive peptide sequences.[7][8] This makes it particularly suitable for the synthesis of long peptides or those containing sensitive residues like Tryptophan.[8]

The chlorinated phenyl ring provides a unique structural modification that can be used to probe structure-activity relationships, enhance binding affinity, or increase proteolytic stability of the final peptide.[1]

Experimental Protocols: Application in Fmoc-SPPS

The following is a generalized protocol for the incorporation of **Fmoc-L-3-Chlorophenylalanine** into a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).

Resin Preparation and Swelling

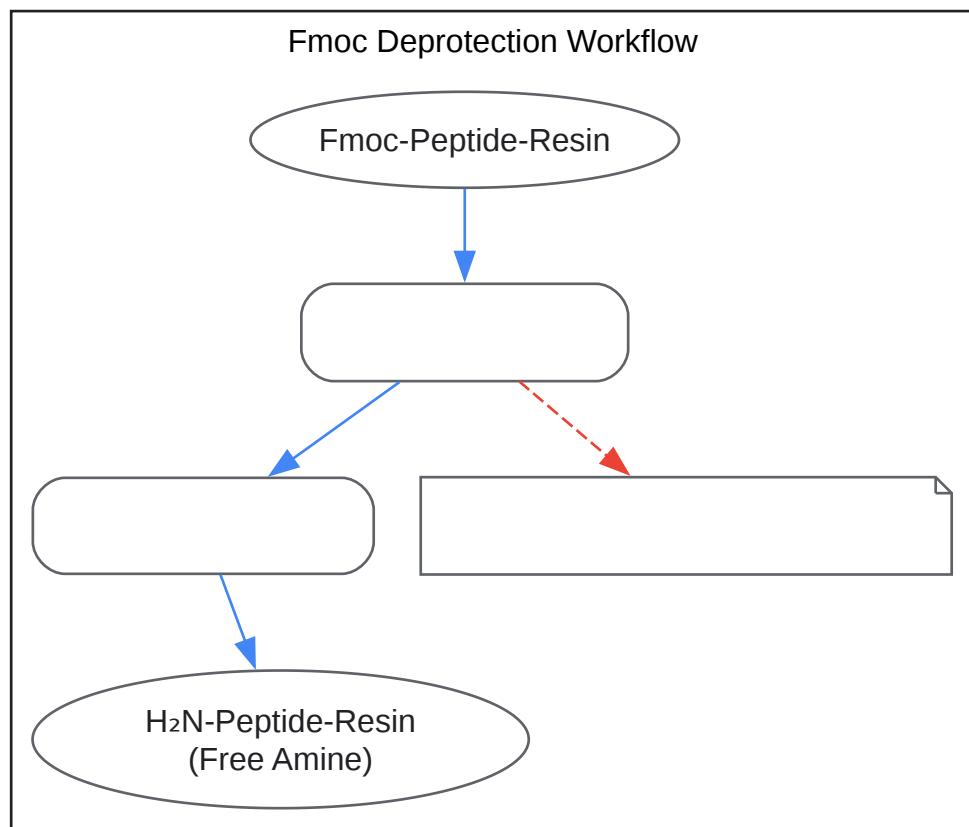
- Place the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel (e.g., a fritted column).[11]
- Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.
- Allow the resin to swell for at least 1 hour at room temperature, occasionally agitating.[11]
- After swelling, drain the DMF from the reaction vessel.[11]

Fmoc Group Deprotection

This step removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.

- Add a 20% (v/v) solution of piperidine in DMF to the swollen resin (e.g., 5-8 mL).[11]

- Agitate the mixture at room temperature for 5 minutes. Drain the solution.
- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[9]
- Drain the deprotection solution.
- Wash the resin thoroughly to remove all traces of piperidine. This is typically done by rinsing alternately with DMF and Isopropanol (IPA) until the wash is neutral (6-8 cycles).[9]



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Caption: Workflow for the removal of the Fmoc protecting group.

Amino Acid Activation and Coupling

This step couples the carboxyl group of **Fmoc-L-3-Chlorophenylalanine** to the newly exposed amine on the resin.

- Prepare Activation Solution: In a separate vial, dissolve **Fmoc-L-3-Chlorophenylalanine** (3-5 equivalents relative to resin loading) and an activating agent in DMF. A common combination is an equimolar amount of a uronium/aminium salt like TBTU or HATU and a base like N,N-Diisopropylethylamine (DIPEA, 2 equivalents relative to the activating agent).
[\[9\]](#)
- Allow the mixture to pre-activate for 5-15 minutes at room temperature.
- Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., a Kaiser test to detect free primary amines).
- Once the reaction is complete, drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[\[11\]](#)

Capping (Optional)

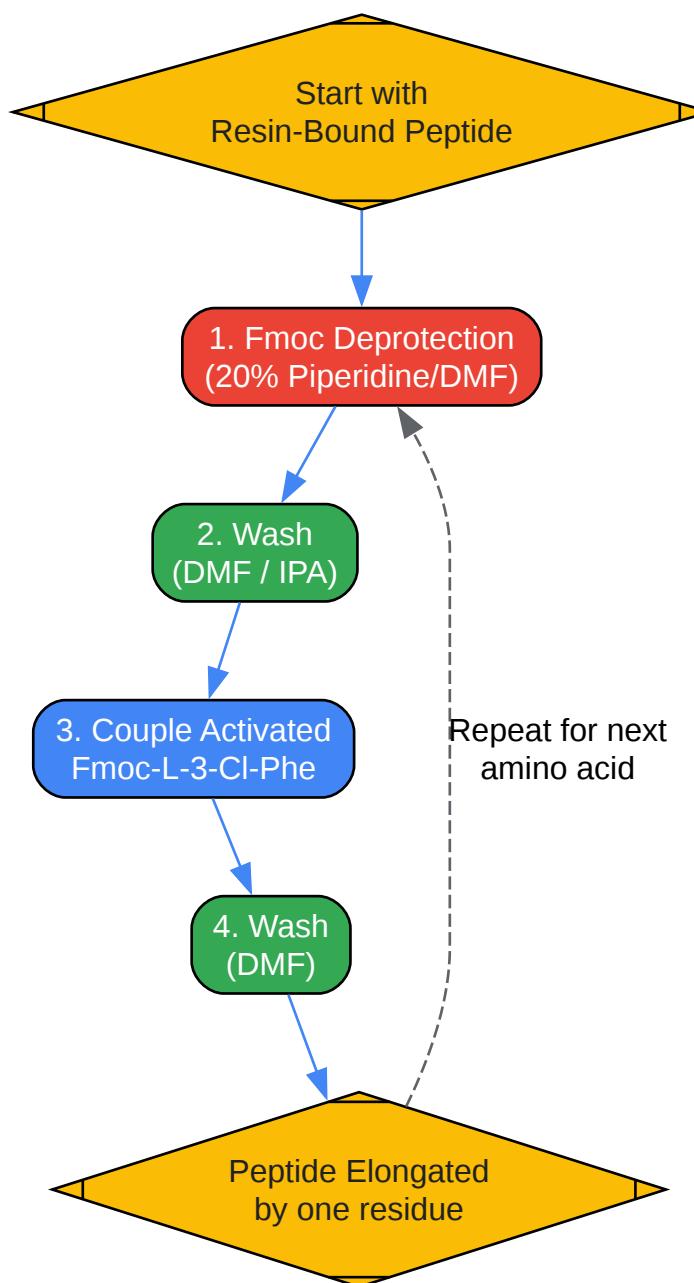
If the coupling reaction is incomplete, any unreacted free amines should be "capped" to prevent the formation of deletion sequences.

- Prepare a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base (like pyridine or DIPEA) in DMF.[\[11\]](#)
- Add the capping solution to the resin and agitate for 30 minutes.[\[11\]](#)
- Drain the solution and wash the resin thoroughly with DMF.[\[11\]](#)

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the target peptide sequence.

Fmoc-SPPS Workflow

The incorporation of **Fmoc-L-3-Chlorophenylalanine** follows the standard iterative cycle of solid-phase peptide synthesis.



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Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

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